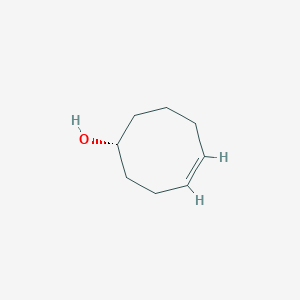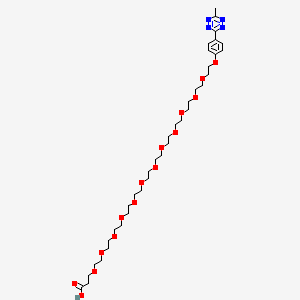
Methyltetrazine-amido-PEG7-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-amido-PEG7-azide is a bifunctional polyethylene glycol (PEG) crosslinker. It contains a methyltetrazine moiety and an azide group, which enable it to participate in bioorthogonal click chemistry reactions. The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .
準備方法
Synthetic Routes and Reaction Conditions
Methyltetrazine-amido-PEG7-azide is synthesized through a series of chemical reactions involving the functionalization of PEG with methyltetrazine and azide groups. The synthesis typically involves the following steps:
PEG Functionalization: PEG is first functionalized with an amine group.
Methyltetrazine Coupling: The amine-functionalized PEG is then reacted with a methyltetrazine derivative under mild conditions to form the methyltetrazine-PEG intermediate.
Azide Introduction: Finally, the methyltetrazine-PEG intermediate is reacted with an azide-containing reagent to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain the quality and consistency required for research and industrial applications .
化学反応の分析
Types of Reactions
Methyltetrazine-amido-PEG7-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group enables copper-catalyzed click chemistry reactions with alkynes, dibenzocyclooctyne (DBCO), and bicyclononyne (BCN).
Bioorthogonal Reactions: The methyltetrazine moiety enables fast click reactions with trans-cyclooctene (TCO) under mild conditions.
Common Reagents and Conditions
Copper-Catalyzed Click Chemistry: Reagents include copper sulfate and sodium ascorbate. The reaction is typically carried out in aqueous media at room temperature.
Bioorthogonal Reactions: Reagents include TCO derivatives. .
Major Products Formed
Click Chemistry: The major products are triazole derivatives formed from the reaction of the azide group with alkynes.
Bioorthogonal Reactions: The major products are stable adducts formed from the reaction of the methyltetrazine moiety with TCO.
科学的研究の応用
Methyltetrazine-amido-PEG7-azide has a wide range of scientific research applications, including:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Utilized in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology
作用機序
Methyltetrazine-amido-PEG7-azide exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine moiety reacts with TCO to form stable adducts, while the azide group participates in copper-catalyzed click chemistry with alkynes. These reactions enable the compound to efficiently label and modify biomolecules, facilitating various scientific and industrial applications .
類似化合物との比較
Similar Compounds
- Methyltetrazine-PEG4-azide
- Methyltetrazine-PEG12-azide
- Methyltetrazine-PEG24-azide
Uniqueness
Methyltetrazine-amido-PEG7-azide is unique due to its optimal PEG length, which provides a balance between water solubility and flexibility. This makes it particularly suitable for applications requiring efficient bioconjugation and labeling .
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42N8O8/c1-23-31-33-27(34-32-23)25-4-2-24(3-5-25)22-29-26(36)6-8-37-10-12-39-14-16-41-18-20-43-21-19-42-17-15-40-13-11-38-9-7-30-35-28/h2-5H,6-22H2,1H3,(H,29,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDMYSBOSSHIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42N8O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoyloxy]-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B8106530.png)











